molecular formula C24H34O2 B1251634 1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene CAS No. 61575-03-9

1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene

Cat. No. B1251634
CAS RN: 61575-03-9
M. Wt: 354.5 g/mol
InChI Key: MGDFXJZWAHCAMS-UHFFFAOYSA-N
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Description

1, 1'-[1, 12-Dodecanediylbis(oxy)]bisbenzene, also known as 1, 12-diphenoxydodecane, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. 1, 1'-[1, 12-Dodecanediylbis(oxy)]bisbenzene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1'-[1, 12-dodecanediylbis(oxy)]bisbenzene is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 1'-[1, 12-dodecanediylbis(oxy)]bisbenzene can be found in nuts. This makes 1, 1'-[1, 12-dodecanediylbis(oxy)]bisbenzene a potential biomarker for the consumption of this food product.
[(12-Phenoxydodecyl)oxy]benzene is an aromatic ether.

Scientific Research Applications

1. Antimicrobial Activity

1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene and its analogs have been explored for their antimicrobial properties. Specifically, 4,4'-[1,12-dodecanediyl(oxy)]bisbenzaldehyde, a closely related compound, showed promise against various Mycobacterium species, including drug-susceptible and multi-drug resistant Mycobacterium tuberculosis, Mycobacterium bovis, Mycobacterium ulcerans, and Mycobacterium avium subspecies. This compound demonstrated growth inhibition of M. tuberculosis in macrophages without significant cytotoxicity or genotoxicity (Cappoen et al., 2013).

2. Corrosion Inhibition

Compounds structurally related to 1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene have been investigated for their role in corrosion inhibition. For instance, bis(1,2,4-triazolyl)dodecane, an analog, demonstrated significant corrosion inhibition for carbon steel in acidic environments. This effectiveness is attributed to the synergistic effects between chloride anions and quaternary ammonium ions, leading to a high protective efficiency against steel corrosion in acidic mediums (Chikh et al., 2005).

3. Material Science Applications

Related compounds have been utilized in material science, especially in the development of novel azomethines with potential applications in electronics. The study of azomethines derived from compounds like 1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene revealed interesting thermal and mesomorphic behaviors, important for applications in liquid crystal displays and other electronic devices (Iwan et al., 2010).

4. Pharmaceutical Research

Compounds structurally similar to 1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene have shown potential in pharmaceutical research. For example, N,N'-bis{2-[1,2-ethanediylbis(oxy-2,1-phenylene)]-1-(substituted carbonyl)ethenyl}benzamides, with a core structure resembling 1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene, demonstrated significant in vivo anti-inflammatory activity. These findings highlight the potential of such compounds in developing new anti-inflammatory drugs (Girgis & Ellithey, 2006).

5. Catalysis and Chemical Reactions

The structural analogs of 1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene have been studied for their role in catalysis. For instance, binuclear molybdenum and vanadium complexes derived from similar structures have been effectively used in the oxidation of alkenes and sulfides. These complexes demonstrate the potential of such compounds in facilitating various chemical reactions and industrial processes (Javadi et al., 2014), (Javadi et al., 2015).

properties

CAS RN

61575-03-9

Product Name

1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

IUPAC Name

12-phenoxydodecoxybenzene

InChI

InChI=1S/C24H34O2/c1(3-5-7-15-21-25-23-17-11-9-12-18-23)2-4-6-8-16-22-26-24-19-13-10-14-20-24/h9-14,17-20H,1-8,15-16,21-22H2

InChI Key

MGDFXJZWAHCAMS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCCCCCCCCCCOC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCCCCCCCOC2=CC=CC=C2

Other CAS RN

61575-03-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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